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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for Eprodisate, a

potential therapeutic agent for Amyloid A (AA) amyloidosis. We will objectively compare its

performance with alternative treatment strategies, supported by experimental data from pivotal

clinical trials.

Introduction to AA Amyloidosis and Eprodisate
AA amyloidosis is a rare and serious complication of chronic inflammatory diseases, such as

rheumatoid arthritis, inflammatory bowel disease, and chronic infections. It is characterized by

the deposition of amyloid fibrils, derived from the acute-phase reactant serum amyloid A (SAA)

protein, in various organs, most commonly the kidneys. This deposition can lead to progressive

organ dysfunction and, eventually, failure. The primary treatment strategy for AA amyloidosis is

to control the underlying inflammatory condition to reduce the production of SAA.

Eprodisate (formerly known as Kiacta™) is a sulfonated small molecule designed to interfere

with the binding of SAA to glycosaminoglycans (GAGs) on the surface of cells. This interaction

is believed to be a critical step in the polymerization of SAA into amyloid fibrils. By inhibiting this

process, Eprodisate aims to prevent the deposition of new amyloid fibrils and slow the

progression of organ damage.
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Eprodisate's mechanism of action is based on its structural similarity to heparan sulfate, a type

of GAG. It competitively binds to the GAG-binding sites on SAA, thereby inhibiting the

interaction between SAA and GAGs. This disruption is thought to prevent the conformational

changes in SAA that lead to fibril formation and subsequent deposition in tissues.
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Figure 1: Mechanism of Action of Eprodisate in AA Amyloidosis.
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The clinical development of Eprodisate for AA amyloidosis primarily involved two major clinical

trials: a Phase II/III study and a subsequent confirmatory Phase 3 study.

Pivotal Phase II/III Clinical Trial (Dember et al., 2007)
This was a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate

the efficacy and safety of Eprodisate in patients with AA amyloidosis and renal involvement.[1]

Study Design: 183 patients were randomly assigned to receive either Eprodisate or a

placebo for 24 months.[1] Randomization was stratified by nephrotic status and treatment

center.[2]

Patient Population:

Inclusion Criteria: Patients aged 18 years or older with biopsy-proven AA amyloidosis and

renal involvement, defined as proteinuria >1 g/day or a creatinine clearance (CrCl) <60

mL/min.[3][4]

Exclusion Criteria: Patients with a CrCl <20 mL/min, renal disease attributable to causes

other than AA amyloidosis, significant liver dysfunction, or diabetes mellitus were

excluded.[3][4]

Intervention: Eprodisate was administered orally twice daily. The dosage was adjusted

based on the patient's renal function: 800 mg/day for CrCl <30 mL/min, 1600 mg/day for

CrCl 30-80 mL/min, and 2400 mg/day for CrCl >80 mL/min.[2][5]

Primary Endpoint: The primary endpoint was a composite of a 50% reduction in creatinine

clearance, doubling of serum creatinine, progression to end-stage renal disease (ESRD), or

death.[1]

Secondary Endpoints: Key secondary endpoints included the rate of decline in creatinine

clearance and changes in proteinuria.[3]

Statistical Analysis: The primary efficacy analysis was a time-to-event analysis using a Cox

proportional-hazards model.[2]
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Endpoint
Eprodisate
(n=89)

Placebo (n=94)
Hazard Ratio
(95% CI)

p-value

Primary

Composite

Endpoint

27% (24

patients)

40% (38

patients)

0.58 (0.37 to

0.93)
0.02

Progression to

ESRD
7 patients 13 patients

0.54 (0.22 to

1.37)
0.20

Death 5 patients 5 patients
0.95 (0.27 to

3.29)
0.94

Mean Rate of

Decline in CrCl

(mL/min/1.73

m²/year)

10.9 15.6 - 0.02

Table 1: Key Efficacy Outcomes of the Pivotal Phase II/III Trial of Eprodisate.[1][3]

The incidence of adverse events was similar between the Eprodisate and placebo groups.[1]

The drug was generally well-tolerated.

Confirmatory Phase 3 Clinical Trial
A subsequent confirmatory Phase 3 study was conducted to provide further evidence for the

efficacy and safety of Eprodisate.

Study Design: This was a global, multicenter, randomized, double-blind, placebo-controlled

trial that enrolled 261 patients.[6]

Intervention: Patients received either 800mg of Eprodisate twice daily or a placebo.[6]

Primary Endpoint: The primary efficacy endpoint was the time to a persistent decrease in

CrCl of 40% or more, a persistent increase in serum creatinine of 80% or more, or

progression to ESRD.[6]

The confirmatory Phase 3 trial did not meet its primary efficacy endpoint of slowing renal

function decline.[7] While the drug was found to be safe and well-tolerated, the lack of efficacy
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led to the discontinuation of its development for AA amyloidosis.

Comparison with Alternative Treatments
The standard of care for AA amyloidosis focuses on treating the underlying chronic

inflammatory or infectious disease to suppress the production of SAA protein.[4] This approach

aims to halt the progression of amyloid deposition and, in some cases, can lead to the

regression of existing deposits.
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Treatment Approach Mechanism of Action Key Efficacy Data

Eprodisate

Inhibits the interaction between

SAA and glycosaminoglycans,

preventing amyloid fibril

formation.[8][9]

The initial Phase II/III trial

showed a significant reduction

in the risk of renal disease

progression[1]. However, the

confirmatory Phase 3 trial did

not meet its primary endpoint.

[7]

Anti-TNF-α agents (e.g.,

infliximab, etanercept)

Block the pro-inflammatory

cytokine TNF-α, reducing the

acute-phase response and

SAA production.

Effective in treating the

underlying inflammatory

conditions (e.g., rheumatoid

arthritis) and have been shown

to improve renal outcomes in

patients with AA amyloidosis.

IL-1 inhibitors (e.g., anakinra,

canakinumab)

Block the activity of the pro-

inflammatory cytokine IL-1,

which is a potent inducer of

SAA.

Particularly effective in

autoinflammatory syndromes

like Familial Mediterranean

Fever (FMF) and have

demonstrated efficacy in

reducing SAA levels and

improving renal function in AA

amyloidosis.

IL-6 inhibitors (e.g.,

tocilizumab)

Inhibit the signaling of the pro-

inflammatory cytokine IL-6, a

key driver of the acute-phase

response and SAA synthesis in

the liver.

Shown to be effective in

reducing SAA levels and

improving renal parameters in

patients with AA amyloidosis,

especially in cases resistant to

other treatments.

Colchicine

Anti-inflammatory agent that is

the standard of care for

preventing and treating AA

amyloidosis in patients with

FMF.

Highly effective in preventing

attacks of FMF and the

development of AA

amyloidosis in this patient

population.
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Table 2: Comparison of Eprodisate with Alternative Treatment Strategies for AA Amyloidosis.
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Figure 2: Typical Workflow of a Randomized Controlled Trial for Eprodisate.
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Figure 3: Logical Relationship between Patient Characteristics, Treatment, and Outcomes.

Conclusion
The initial Phase II/III clinical trial of Eprodisate offered promising results, suggesting that it

could slow the progression of renal disease in patients with AA amyloidosis.[1] However, these

findings were not replicated in a subsequent, larger confirmatory Phase 3 trial, which failed to

meet its primary endpoint.[7] As a result, Eprodisate is not an approved treatment for AA

amyloidosis.

The current standard of care remains focused on aggressively treating the underlying

inflammatory condition to reduce the production of the SAA precursor protein.[4] The

development of biologic agents, such as TNF-α, IL-1, and IL-6 inhibitors, has significantly

improved the prognosis for many patients with AA amyloidosis by providing more effective
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control of the underlying inflammation.[10] While the concept of directly inhibiting amyloid fibril

formation remains a valid therapeutic strategy, the clinical development of Eprodisate did not

ultimately demonstrate sufficient efficacy to warrant its approval. Future research may explore

other molecules that target different stages of the amyloid cascade.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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